![molecular formula C16H20N8O B2921395 3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 2034201-28-8](/img/structure/B2921395.png)
3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide
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Description
3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H20N8O and its molecular weight is 340.391. The purity is usually 95%.
BenchChem offers high-quality 3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Insights
Research has explored the synthesis of related pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidines, and pyridine derivatives, emphasizing the role of different synthetic routes and the impact of incorporating benzofuran moieties on their chemical behavior and potential applications in medicinal chemistry. These studies highlight innovative synthetic strategies and provide a foundation for further exploration of similar compounds for various scientific applications (Abdelhamid, Fahmi, & Alsheflo, 2012).
Molecular Docking and In Vitro Screening
Another avenue of research involves the molecular docking and in vitro screening of newly synthesized compounds, including pyridine and fused pyridine derivatives. This research aims at identifying compounds with significant binding energies towards specific proteins, thereby suggesting potential therapeutic applications. Additionally, these studies assess antimicrobial and antioxidant activities, providing insights into the broader applicability of these compounds in various fields of biomedical research (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Antimicrobial Activities
The antimicrobial activities of novel synthesized compounds, including pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and pyrido[2,3‐d]pyrimidine derivatives, have been evaluated against various bacterial and fungal species. Such studies underscore the potential of these compounds as foundational structures for developing new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Utility in Organic Synthesis
Investigations into the utility of similar compounds in organic synthesis have led to the development of novel synthetic methodologies. For example, one-pot synthesis approaches for creating 1,8-naphthyridine and isoxazole derivatives have been elucidated, demonstrating the versatility and efficiency of these methods in synthesizing complex heterocyclic compounds (Guleli, Erdem, Ocal, Erden, & Sari, 2019).
properties
IUPAC Name |
3,5-dimethyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O/c1-10-15(11(2)19-18-10)16(25)17-9-14-21-20-12-5-6-13(22-24(12)14)23-7-3-4-8-23/h5-6H,3-4,7-9H2,1-2H3,(H,17,25)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFUEFWRZRHLKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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